

# An In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)pyridine

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## Compound of Interest

Compound Name: 3-Fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B050433

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## Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds have become indispensable building blocks. Among these, **3-Fluoro-4-(trifluoromethyl)pyridine** stands out as a critical intermediate. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts a unique combination of physicochemical properties. These properties, including altered lipophilicity, enhanced metabolic stability, and modulated electronic characteristics, make it a valuable scaffold in the design of novel pharmaceuticals and agrochemicals.[\[1\]](#)[\[2\]](#)

This guide offers a comprehensive overview of **3-Fluoro-4-(trifluoromethyl)pyridine**, detailing its core properties, synthesis, applications, and safety protocols. It is intended to serve as a foundational resource for scientists engaged in discovery and development, providing both theoretical insights and practical methodologies.

## Physicochemical and Structural Properties

The defining characteristics of a chemical compound are rooted in its physical and chemical properties. For **3-Fluoro-4-(trifluoromethyl)pyridine**, these attributes dictate its behavior in both synthetic and biological systems.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>3</sub> F <sub>4</sub> N	[3][4]
Molecular Weight	165.09 g/mol	[3]
CAS Number	113770-87-9	[4][5]
Appearance	Colorless or white solid	[3]
Density	1.391 g/mL at 25 °C	[3]
Boiling Point	37 °C at 10 mmHg	[3]
Flash Point	68°F (20°C)	[3]
Solubility	Soluble in polar organic solvents like acetonitrile, methylene chloride, and xylene.	[3]

The presence of the electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) group and the fluorine atom significantly influences the electron density of the pyridine ring, impacting its reactivity and its potential for intermolecular interactions—a key consideration in drug-receptor binding.[1]

Caption: 2D structure of **3-Fluoro-4-(trifluoromethyl)pyridine**.

## The Role in Drug Discovery and Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives are pivotal in the development of numerous commercial agrochemicals and pharmaceuticals.[2] The trifluoromethyl group is a key pharmacophore that enhances properties such as:

- **Metabolic Stability:** The C-F bond is exceptionally strong, making the -CF<sub>3</sub> group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
- **Lipophilicity:** The -CF<sub>3</sub> group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

- Binding Affinity: The electronic properties of the  $-CF_3$  group can lead to stronger interactions with target proteins.[\[1\]](#)

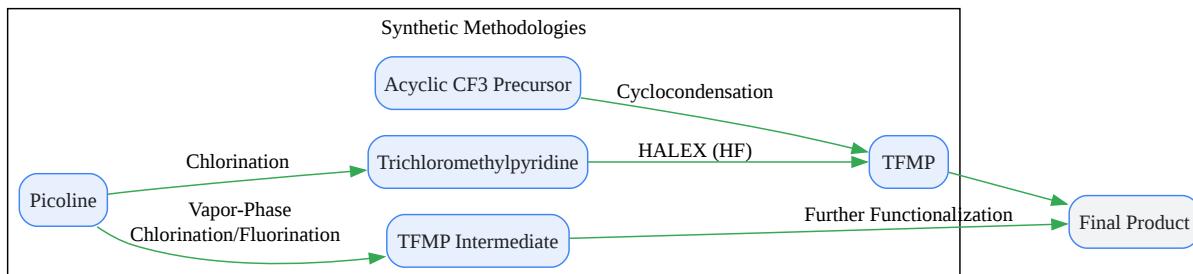
While specific public-domain examples directly utilizing **3-Fluoro-4-(trifluoromethyl)pyridine** as a final active ingredient are not extensively detailed, its structural motif is characteristic of intermediates used to synthesize more complex molecules. For instance, related compounds like **2-chloro-3-fluoro-4-(trifluoromethyl)pyridine** are key intermediates in the synthesis of pharmaceuticals such as the anti-HIV drug Doravirine.[\[2\]](#)[\[6\]](#) Similarly, various TFMP isomers are foundational to insecticides like Flonicamid and fungicides like Fluazinam, highlighting the importance of this chemical class in protecting crops.[\[7\]](#)[\[8\]](#)

## Synthesis Strategies

The preparation of trifluoromethylpyridines generally follows several established routes. While a specific, detailed laboratory synthesis for **3-Fluoro-4-(trifluoromethyl)pyridine** is not readily available in the provided search results, the general strategies for related compounds offer significant insight.

The primary methods for synthesizing TFMP derivatives include:

- Halogen Exchange (HALEX) Reactions: This is a classic and industrially significant method. It typically involves starting with a trichloromethylpyridine and reacting it with a fluorine source like hydrogen fluoride (HF) or antimony trifluoride ( $SbF_3$ ) to exchange chlorine atoms for fluorine.[\[2\]](#)
- Building Block Approach (Cyclocondensation): This method involves constructing the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group. [\[2\]](#)[\[9\]](#) This approach allows for greater control over the final substitution pattern. A patent describes a method for synthesizing 4-trifluoromethylpyridine compounds by reacting 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one with a metal reagent of a 2-haloalkylnitrile.[\[10\]](#)
- Vapor-Phase Fluorination: For large-scale industrial production, simultaneous vapor-phase chlorination and fluorination of picoline (methylpyridine) isomers at high temperatures over a catalyst is an efficient one-step process to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.[\[2\]](#)[\[6\]](#)



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Caption: General synthetic pathways to Trifluoromethylpyridines (TFMPs).

## Analytical Characterization

Confirming the identity and purity of **3-Fluoro-4-(trifluoromethyl)pyridine** is essential for its use in research and development. Standard analytical techniques are employed for this purpose. While a specific spectrum for this exact isomer was not found, data for closely related isomers provide a reference point.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: Would show signals corresponding to the three protons on the pyridine ring, with chemical shifts and coupling constants influenced by the fluorine and trifluoromethyl substituents.
  - <sup>19</sup>F NMR: Is particularly informative, showing distinct signals for the single fluorine atom and the three equivalent fluorine atoms of the -CF<sub>3</sub> group. For the related compound 2-fluoro-4-(trifluoromethyl)pyridine, crude <sup>19</sup>F NMR showed signals at δ = -65.12 ppm (s, 3F, for CF<sub>3</sub>) and δ = -66.52 ppm (s, 1F, for the ring F).[11]
  - <sup>13</sup>C NMR: Would reveal six distinct carbon signals, with the carbons attached to fluorine exhibiting characteristic splitting (C-F coupling).

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of 165.09. Fragmentation patterns would be characteristic of the pyridine ring and the loss of fluorine or  $CF_3$  fragments.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-F bonds and the aromatic pyridine ring system.

## Safety and Handling

As with any specialized chemical, proper handling of **3-Fluoro-4-(trifluoromethyl)pyridine** is paramount to ensure laboratory safety.

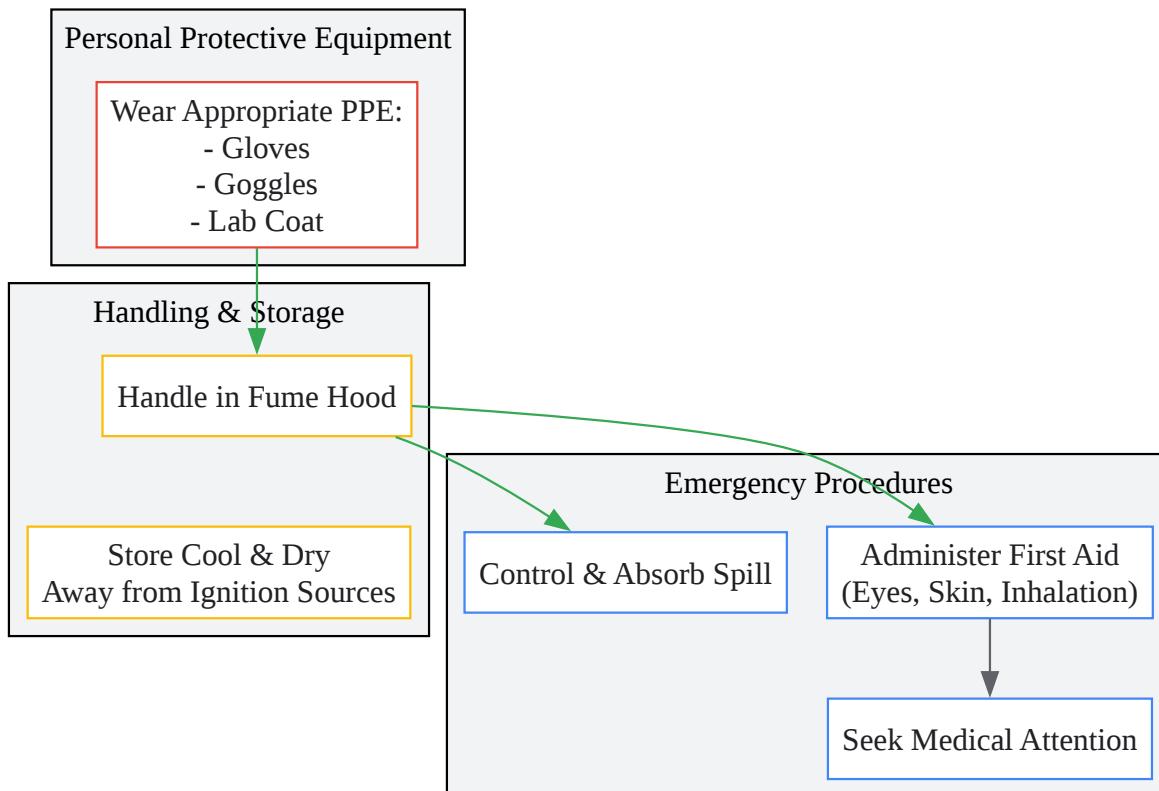
Hazard Identification:

- Irritation: The compound is irritating to the eyes, respiratory system, and skin.[3]
- Flammability: It has a low flash point and is considered a flammable liquid.[3]

Recommended Safety Protocols:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5][12] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5]
- Handling: Keep the compound away from heat, sparks, and open flames.[5] Use non-sparking tools and take measures to prevent static discharge.[5]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]
- First Aid:
  - Eye Contact: Immediately rinse with plenty of water for several minutes and seek medical advice.[3][5]
  - Skin Contact: Take off all contaminated clothing immediately and rinse the skin with water. [5]
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

- Ingestion: Do not induce vomiting. Seek immediate medical advice.[3]



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Caption: Essential safety workflow for handling fluorinated pyridines.

## Conclusion

**3-Fluoro-4-(trifluoromethyl)pyridine** represents a class of highly functionalized building blocks that are instrumental in advancing drug discovery and agrochemical development. Its unique electronic and steric properties, conferred by the dual fluorine substitution, provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential in creating next-generation molecules that can address pressing challenges in human health and agriculture.

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